molecular formula C18H13N3O2 B5084353 3-Phenyl-3-(pyrimidin-2-ylamino)-2-benzofuran-1-one

3-Phenyl-3-(pyrimidin-2-ylamino)-2-benzofuran-1-one

Cat. No.: B5084353
M. Wt: 303.3 g/mol
InChI Key: CHNWWIGNAUZFCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-3-(pyrimidin-2-ylamino)-2-benzofuran-1-one is a complex organic compound that features a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3-(pyrimidin-2-ylamino)-2-benzofuran-1-one typically involves multi-step organic reactions. One common method includes the condensation of a benzofuran derivative with a pyrimidine amine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of palladium-catalyzed coupling reactions has been reported to be effective in synthesizing such compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3-(pyrimidin-2-ylamino)-2-benzofuran-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-Phenyl-3-(pyrimidin-2-ylamino)-2-benzofuran-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-3-(pyrimidin-2-ylamino)-2-benzofuran-1-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-2-benzofuran-1-one: Lacks the pyrimidine moiety, resulting in different chemical properties.

    3-(Pyrimidin-2-ylamino)-2-benzofuran-1-one: Lacks the phenyl group, which affects its reactivity and applications.

Uniqueness

The presence of both the phenyl and pyrimidine groups in 3-Phenyl-3-(pyrimidin-2-ylamino)-2-benzofuran-1-one makes it unique, providing a combination of properties that are not found in its simpler analogs. This uniqueness is particularly valuable in medicinal chemistry, where the compound’s structure-activity relationship can be finely tuned for specific therapeutic targets .

Properties

IUPAC Name

3-phenyl-3-(pyrimidin-2-ylamino)-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c22-16-14-9-4-5-10-15(14)18(23-16,13-7-2-1-3-8-13)21-17-19-11-6-12-20-17/h1-12H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNWWIGNAUZFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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